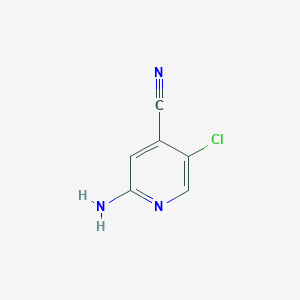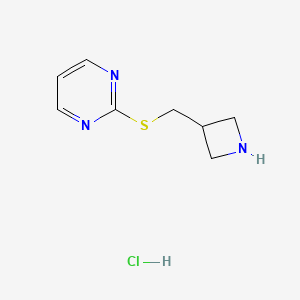
1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide
Vue d'ensemble
Description
“1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide” is a chemical compound with the CAS Number: 1820687-56-6 . It has a molecular weight of 230.1 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C9H11NO.BrH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H" .Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthesis of Resolving Agents and Intermediates
1-(4-(Aminomethyl)phenyl)ethan-1-one hydrobromide has been utilized as a precursor in the synthesis of complex molecules. For instance, Xiu-lan et al. (2009) demonstrated its use in the synthesis of (+)-1-phenylethanesulfonic acid, a resolving agent for amino acids, highlighting its role in chiral resolution processes (Z. Xiu-lan, 2009). Similarly, Potikha et al. (2008) explored its reactivity in generating 4,4-disubstituted 4,5-dihydro-1,3-thiazol-2-amines and thiazolidin-2-ones, showcasing its versatility in synthesizing heterocyclic compounds (L. M. Potikha, A. Turov, V. Kovtunenko, 2008).
Development of Tetrahydro[1,3]diazepino[1,2-a]benzimidazoles
Kuzʼmenko et al. (2020) employed this compound for generating peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles, compounds of interest due to their unique structural features and potential biological activities (T. A. Kuzʼmenko, L. N. Divaeva, A. Morkovnik, 2020).
Analytical and Synthetic Methodologies
The compound has been central to developing analytical and synthetic methodologies as well. Power et al. (2015) focused on the test purchase, identification, and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), illustrating its critical role in the synthesis of cathinone analogues and contributing to forensic and analytical chemistry research (J. Power et al., 2015).
Biological Evaluation
Moreover, Sherekar et al. (2021) detailed the synthesis, characterization, and biological evaluation of derivatives involving this compound, emphasizing its application in discovering new molecules with antimicrobial properties (V. M. Sherekar, K. P. Kakade, N. S. Padole, 2021).
Propriétés
IUPAC Name |
1-[4-(aminomethyl)phenyl]ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUGICLBXMXFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)
![Racemic-(1S,3S,4R,6S)-2-Tert-Butyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1380446.png)





![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)


![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)